5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide
Description
Properties
IUPAC Name |
5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3S/c14-13(15,16)21-10-4-2-1-3-8(10)18-12(20)9-7-22-6-5-11(19)17-9/h1-4,9H,5-7H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETLOUNBLGCFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-trifluoromethoxy cyanoacetanilide with 4-sulfanyl-2-methyl-butan-2-ol in the presence of methane sulfonic acid . This reaction proceeds under controlled conditions to yield the desired thiazepane derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide can be compared with other similar compounds, such as:
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
- 7-hydroxy-5-oxo-N-(3-(trifluoromethyl)phenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide lies in its thiazepane ring and trifluoromethoxyphenyl group, which confer distinct chemical and biological characteristics.
Biological Activity
The compound 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide is a heterocyclic compound characterized by its thiazepane ring structure, which incorporates both sulfur and nitrogen atoms. This unique structure is believed to confer distinct chemical and biological properties, making it a subject of interest in various fields, particularly in medicinal chemistry and pharmacology.
The biological activity of 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide can be attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets remain an area of active research.
Antimicrobial Properties
Research has indicated that compounds similar to 5-oxo-N-[2-(trifluoromethoxy)phenyl]-1,4-thiazepane-3-carboxamide exhibit significant antimicrobial activities. For instance, derivatives of thiazepane have shown promising results against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound has also been explored for its potential anticancer properties. Studies have demonstrated that thiazepane derivatives can induce cytotoxic effects in cancer cell lines, including B16F10 melanoma cells. The mechanism often involves the inhibition of critical cellular pathways that promote tumor growth and survival .
Case Studies
- Antibacterial Activity : A study involving derivatives of thiazepane reported that certain compounds exhibited bacteriostatic effects against Gram-positive and Gram-negative bacteria. These findings suggest that modifications to the thiazepane structure can enhance antibacterial efficacy .
- Cytotoxicity Assessment : In vitro studies on B16F10 cells treated with thiazepane derivatives showed that these compounds could inhibit cell proliferation without significant cytotoxicity at lower concentrations. This presents a favorable therapeutic window for potential anticancer applications .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Results in B16F10 Cells
| Compound Concentration (μM) | Cell Viability (%) | Cytotoxicity Observed |
|---|---|---|
| 0 | 100 | No |
| 1 | 98 | No |
| 2 | 95 | No |
| 5 | 85 | Minimal |
Research Findings
Recent studies have highlighted the potential of thiazepane derivatives as therapeutic agents due to their diverse biological activities:
- Antimicrobial Mechanism : The mechanism underlying the antimicrobial action involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .
- Anticancer Mechanism : The anticancer properties are thought to arise from the induction of apoptosis and cell cycle arrest in cancer cells, mediated by the activation of specific signaling pathways .
Q & A
Basic Research Question
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions, followed by HPLC analysis to track degradation products .
- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound via LC-MS/MS. Low stability may indicate susceptibility to esterase/protease activity .
- Solid-state stability : Monitor hygroscopicity by storing the compound at 25°C/60% RH and analyzing crystallinity via PXRD .
How can researchers design experiments to elucidate the metabolic pathways of this compound?
Advanced Research Question
- In vitro metabolism : Use liver microsomes (human or rodent) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation, oxidation). Phase II metabolites (glucuronidation) require UDPGA supplementation .
- Metabolite identification : HRMS/MS fragmentation patterns and comparison with synthetic standards for major metabolites .
- In silico prediction : Tools like Meteor (Lhasa Limited) to simulate metabolic pathways and prioritize high-risk metabolites for experimental validation .
What computational approaches are effective in predicting the compound’s physicochemical properties?
Basic Research Question
- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity, critical for assessing blood-brain barrier permeability .
- pKa prediction : Programs like ChemAxon or Epik to determine ionizable groups (e.g., the carboxamide NH), informing solubility and formulation strategies .
- Molecular dynamics (MD) simulations : To model aqueous solubility and aggregation behavior under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
